molecular formula C30H29FN2O7 B583846 1-[5-O-[Bis(4-methoxyphenyl)phenylmethyl]-2-deoxy-2-fluoro-beta-D-arabinofuranosyl]-2,4(1H,3H)-pyrimidinedione CAS No. 144822-63-9

1-[5-O-[Bis(4-methoxyphenyl)phenylmethyl]-2-deoxy-2-fluoro-beta-D-arabinofuranosyl]-2,4(1H,3H)-pyrimidinedione

Cat. No.: B583846
CAS No.: 144822-63-9
M. Wt: 548.567
InChI Key: CSSFZSSZXOCCJB-KCPYNUOSSA-N
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Description

1-[5-O-[Bis(4-methoxyphenyl)phenylmethyl]-2-deoxy-2-fluoro-beta-D-arabinofuranosyl]-2,4(1H,3H)-pyrimidinedione is a complex chemical compound with the molecular formula C30H29FN2O7 . This compound is known for its unique structure, which includes a fluorinated arabinofuranosyl moiety and a pyrimidinedione core. It has significant applications in various fields, including medicinal chemistry and pharmaceuticals.

Preparation Methods

The synthesis of 1-[5-O-[Bis(4-methoxyphenyl)phenylmethyl]-2-deoxy-2-fluoro-beta-D-arabinofuranosyl]-2,4(1H,3H)-pyrimidinedione involves multiple steps. One common method includes the protection of the hydroxyl groups of the arabinofuranosyl moiety, followed by the introduction of the fluorine atom. The pyrimidinedione core is then synthesized and coupled with the protected arabinofuranosyl intermediate. The final step involves deprotection to yield the target compound .

Industrial production methods typically involve large-scale synthesis using automated equipment to ensure high yield and purity. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve the best results.

Chemical Reactions Analysis

1-[5-O-[Bis(4-methoxyphenyl)phenylmethyl]-2-deoxy-2-fluoro-beta-D-arabinofuranosyl]-2,4(1H,3H)-pyrimidinedione undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxy derivatives.

Scientific Research Applications

1-[5-O-[Bis(4-methoxyphenyl)phenylmethyl]-2-deoxy-2-fluoro-beta-D-arabinofuranosyl]-2,4(1H,3H)-pyrimidinedione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[5-O-[Bis(4-methoxyphenyl)phenylmethyl]-2-deoxy-2-fluoro-beta-D-arabinofuranosyl]-2,4(1H,3H)-pyrimidinedione involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. The fluorine atom enhances its stability and binding affinity to target molecules. The compound can inhibit enzymes involved in DNA replication and repair, leading to cell death in rapidly dividing cells .

Comparison with Similar Compounds

Similar compounds include other fluorinated nucleosides and pyrimidinedione derivatives. Compared to these compounds, 1-[5-O-[Bis(4-methoxyphenyl)phenylmethyl]-2-deoxy-2-fluoro-beta-D-arabinofuranosyl]-2,4(1H,3H)-pyrimidinedione is unique due to its specific structural features, such as the bis(4-methoxyphenyl)phenylmethyl group and the fluorinated arabinofuranosyl moiety . These features contribute to its distinct chemical and biological properties.

Similar Compounds

Properties

IUPAC Name

1-[(2R,3S,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29FN2O7/c1-37-22-12-8-20(9-13-22)30(19-6-4-3-5-7-19,21-10-14-23(38-2)15-11-21)39-18-24-27(35)26(31)28(40-24)33-17-16-25(34)32-29(33)36/h3-17,24,26-28,35H,18H2,1-2H3,(H,32,34,36)/t24-,26+,27-,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSSFZSSZXOCCJB-KCPYNUOSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=CC(=O)NC5=O)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@@H]([C@@H](O4)N5C=CC(=O)NC5=O)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29FN2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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